2-amino-N-[(6-bromopyridin-3-yl)methyl]-N,3-dimethylbutanamide
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Overview
Description
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N,3-dimethylbutanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N,3-dimethylbutanamide typically involves the reaction of 6-bromopyridine-3-carbaldehyde with an appropriate amine under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride and solvents like methanol or ethanol . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry or the use of automated synthesizers. These methods help in optimizing the yield and purity of the compound while reducing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-3-methanol: Shares the bromopyridine core but differs in the functional groups attached to the pyridine ring.
N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamine: Another compound with a similar structure but different substituents.
Uniqueness
(S)-2-Amino-N-((6-bromopyridin-3-yl)methyl)-N,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C12H18BrN3O |
---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2-amino-N-[(6-bromopyridin-3-yl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C12H18BrN3O/c1-8(2)11(14)12(17)16(3)7-9-4-5-10(13)15-6-9/h4-6,8,11H,7,14H2,1-3H3 |
InChI Key |
LSVYYDXSKVZHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CN=C(C=C1)Br)N |
Origin of Product |
United States |
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